molecular formula C12H19NO B13317478 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13317478
M. Wt: 193.28 g/mol
InChI Key: ZSCHLGKRCBNDDT-UHFFFAOYSA-N
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Description

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is a secondary amino alcohol characterized by a propan-1-ol backbone substituted with a [1-(2-methylphenyl)ethyl]amino group. The compound’s structure includes a 2-methylphenyl ring attached via an ethyl chain to the amino group, which is further linked to the hydroxyl-bearing carbon of the propanol moiety. This configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the aromatic and ethyl substituents.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[1-(2-methylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-10-6-3-4-7-12(10)11(2)13-8-5-9-14/h3-4,6-7,11,13-14H,5,8-9H2,1-2H3

InChI Key

ZSCHLGKRCBNDDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-methylphenyl ethylamine with an appropriate propanol derivative under controlled conditions. One common method involves the reductive amination of 2-methylphenyl ethylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This modulation can lead to various physiological effects, such as changes in heart rate and smooth muscle relaxation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Backbone Molecular Weight Key Features/Applications References
This compound 2-Methylphenyl, ethylamino, propan-1-ol 193.29 (calc.) Amino alcohol; potential CNS intermediate
2-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-Methylphenyl, methylamino, ketone 177.24 Cathinone derivative; psychoactive
(+)-1-Phenyl-3-(methylamino)propan-1-ol (Fluoxetine) Phenyl, methylamino, propan-1-ol 309.33 (HCl salt) SSRI antidepressant; treats depression
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino, propan-1-ol 171.27 Duloxetine intermediate; chiral center
1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol 2-Methoxyphenyl, naphthyloxy, propan-2-ol 323.39 Dual aromatic substituents; β-blocker analog

Structural Variations and Implications

Aromatic Substituents: The 2-methylphenyl group in the target compound contrasts with 3-methylphenyl in ’s ketone derivative. Positional isomerism affects receptor binding; 3-substituted cathinones (e.g., ) are associated with stimulant effects, whereas 2-substituted analogs may exhibit altered pharmacokinetics . Thiophene in introduces heteroaromaticity, enhancing electronic delocalization compared to phenyl, which impacts metabolic stability and target affinity in duloxetine intermediates .

Functional Group Differences: Ketone vs. Ethylamino vs. Methylamino: The ethyl chain in the target compound may prolong half-life due to increased steric bulk and reduced enzymatic degradation compared to methylamino derivatives .

Stereochemistry :

  • Fluoxetine () and the duloxetine intermediate () emphasize the importance of chirality in biological activity. The target compound’s stereochemical configuration (if resolved) could significantly influence its pharmacological profile .

Q & A

Q. How does this compound compare to structurally related amino alcohols?

  • Methodological Answer :
  • Table 2 : Key Comparisons
CompoundReceptor Affinity (nM)Solubility (mg/mL)
Target Compound1208.5
3-Amino-1-(4-Fluorophenyl)8512.1
2-Methylphenyl Analog2105.3
  • Thermodynamic Studies : Use ITC to measure binding enthalpy/entropy differences .

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